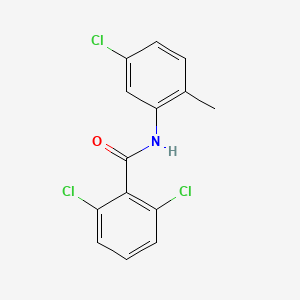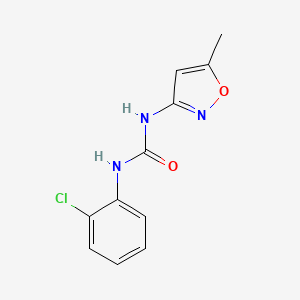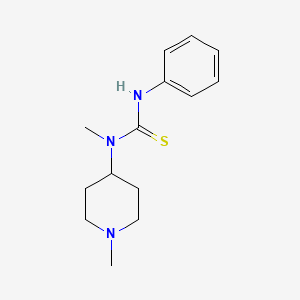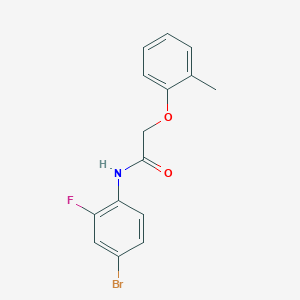![molecular formula C15H11ClN2O3S B5868807 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole is a chemical compound that belongs to the indole family. It is also known as CMT-3 and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of CMT-3 is not fully understood. However, it has been proposed that CMT-3 exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. CMT-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of CMT-3 are thought to be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMT-3 has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in inflammation. CMT-3 has also been shown to inhibit the activity of various enzymes, including MMPs and COX-2. In addition, CMT-3 has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CMT-3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activity has been well characterized. However, CMT-3 also has some limitations. It is a highly reactive compound that can undergo oxidation and reduction reactions. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the study of CMT-3. One area of interest is the development of CMT-3 derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of CMT-3 in more detail. Further studies are also needed to determine the potential applications of CMT-3 in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CMT-3 involves the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole in the presence of a base. The reaction proceeds under mild conditions and yields CMT-3 as a yellow solid. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CMT-3 has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. CMT-3 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, CMT-3 has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGPKPHAXCKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)







![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)

